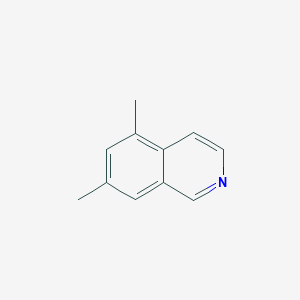
5,7-ジメチルイソキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
科学的研究の応用
5,7-Dimethylisoquinoline has several scientific research applications:
作用機序
The mechanism of action of isoquinolines can vary greatly depending on their specific structure and functional groups. Some isoquinolines exert their biological activity via several modes of action, including intercalation with DNA, topoisomerase II inhibition, kinase inhibition, interaction with p53 transcription factor, bio-oxidation, and adduct formation .
The pharmacokinetics of isoquinolines, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific structure of the compound, route of administration, and individual patient characteristics .
The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, presence of other compounds, and individual patient characteristics can all impact the action of isoquinolines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system .
Another method involves the Skraup synthesis, which is a general method for synthesizing quinoline and isoquinoline derivatives. This method uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce the desired compound .
Industrial Production Methods
Industrial production of 5,7-Dimethylisoquinoline typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
化学反応の分析
Types of Reactions
5,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert 5,7-Dimethylisoquinoline to its corresponding dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
5,8-Dimethylisoquinoline: Another dimethyl-substituted isoquinoline with similar structural properties but different reactivity and applications.
Ellipticine: A tetracyclic compound with potent anticancer properties, structurally related to isoquinolines.
Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry and industrial applications.
Uniqueness
5,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives.
特性
IUPAC Name |
5,7-dimethylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-9(2)11-3-4-12-7-10(11)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHQDWRJQFWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=CC2=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)
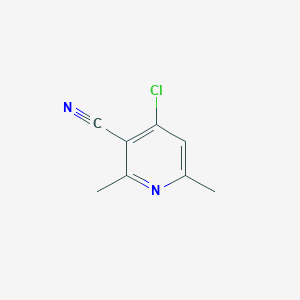
![6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2518060.png)
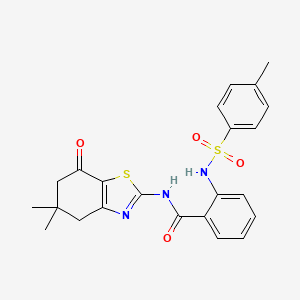
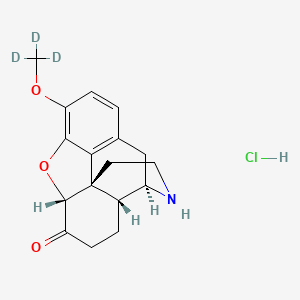
![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)
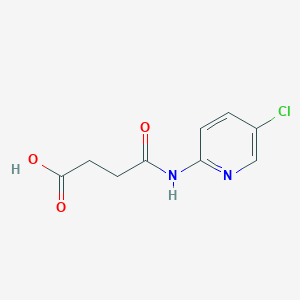
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)
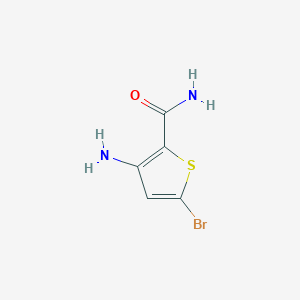
![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2518079.png)
